3-Fluoropropyl benzoate

Distillation purification Thermal stability Process chemistry

3-Fluoropropyl benzoate (CAS 614-50-6) is a fluorinated benzoate ester with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol. It belongs to the class of benzoic acid esters wherein the alkyl chain bears a terminal fluorine substituent, distinguishing it from both non-fluorinated alkyl benzoates and aromatic-ring-fluorinated regioisomers.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 614-50-6
Cat. No. B12083990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropropyl benzoate
CAS614-50-6
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCCCF
InChIInChI=1S/C10H11FO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyFWFWAWNZMBTGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropropyl Benzoate (CAS 614-50-6): Physicochemical Baseline and Structural Context for Procurement Decisions


3-Fluoropropyl benzoate (CAS 614-50-6) is a fluorinated benzoate ester with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol [1]. It belongs to the class of benzoic acid esters wherein the alkyl chain bears a terminal fluorine substituent, distinguishing it from both non-fluorinated alkyl benzoates and aromatic-ring-fluorinated regioisomers . The compound is commercially available at purities of 98% or higher and is primarily utilized as a synthetic intermediate in medicinal chemistry and as a precursor for positron emission tomography (PET) radiotracer development, where the 3-fluoropropyl moiety serves as a common prosthetic group for 18F-labeling strategies [2].

Synthetic Use Medicinal chemistry intermediate; fluorinated building block
PET Radiochemistry 3-fluoropropyl prosthetic group precursor for 18F labeling
Grade Research-grade purity specification available

Why Propyl Benzoate or Ring-Fluorinated Isomers Cannot Substitute for 3-Fluoropropyl Benzoate in Regulated Workflows


The terminal fluorine atom on the propyl chain of 3-fluoropropyl benzoate produces a distinct combination of physicochemical properties—elevated boiling point, reduced vapor pressure, increased density, and modulated lipophilicity—that are not replicated by either non-fluorinated propyl benzoate or aromatic-ring-fluorinated regioisomers such as propyl 3-fluorobenzoate (CAS 77206-93-0) . These differences directly impact distillation-based purification, chromatographic retention behavior, and metabolic stability in biological systems [1]. Furthermore, in PET tracer synthesis, the 3-fluoropropyl ester serves a dual role as both a protecting group and a site for subsequent 18F incorporation; substituting a non-fluorinated or differently fluorinated analog would eliminate the radiolabeling handle and alter the pharmacokinetic profile of the final tracer [2].

Non-Fluorinated Propyl Benzoate
Lacks the terminal C–F bond required as a radiolabeling handle and exhibits different boiling point and vapor pressure, which may shift distillation and chromatography outcomes.
Ring-Fluorinated Regioisomer (Propyl 3-Fluorobenzoate)
Contains an inert aromatic C–F bond instead of a reactive alkyl C–F, preventing nucleophilic substitution or 18F incorporation. Isobaric with target compound, requiring NMR identity verification.

Quantitative Differentiation Evidence for 3-Fluoropropyl Benzoate vs. Closest Analogs


Boiling Point Elevation: 3-Fluoropropyl Benzoate vs. Propyl Benzoate

The introduction of a terminal fluorine atom on the propyl chain raises the atmospheric boiling point by approximately 16.2 °C relative to the non-fluorinated parent compound, propyl benzoate. This difference is attributable to the increased molecular weight and the dipole moment introduced by the C–F bond, which enhances intermolecular interactions .

Boiling Point (760 mmHg)
Data to verify
245.7 °C
Wider distillation window for purification
+16.2 °C vs. propyl benzoate; vendor-reported data
Distillation purification Thermal stability Process chemistry

Vapor Pressure Suppression: Quantifying Handling and Storage Advantages

3-Fluoropropyl benzoate exhibits a vapor pressure approximately 4.8-fold lower than that of propyl benzoate at 25 °C. This reduction is consistent with the electron-withdrawing effect of the terminal fluorine, which increases intermolecular cohesion and reduces the compound's tendency to volatilize under ambient conditions .

Vapor Pressure (25 °C)
Data to verify
0.0283 mmHg
Reduced evaporative losses during processing
Approx. 4.8-fold lower than propyl benzoate; supplier-reported
Volatility control Occupational exposure Formulation stability

Density Increase: Implications for Phase Separation and Formulation

3-Fluoropropyl benzoate has a reported density of 1.098 g/cm³, which is approximately 7.0% higher than that of propyl benzoate (1.026 g/mL). This density increase reflects the greater mass contribution of fluorine (atomic weight 19.0) compared to hydrogen (atomic weight 1.0) and the resulting tighter molecular packing in the liquid phase .

Density (25 °C)
Data to verify
1.098 g/cm³
Improved phase separation in extraction
+0.072 g/cm³ vs. propyl benzoate; confirm in-house
Density differentiation Phase behavior Extractive work-up

Lipophilicity Modulation: LogP Shift Relative to Non-Fluorinated Analog

Contrary to the general expectation that fluorination increases lipophilicity, 3-fluoropropyl benzoate exhibits a modest decrease in computed XLogP3 (2.8) compared to propyl benzoate (3.0). This ~0.2 log unit reduction is consistent with the strong electron-withdrawing effect of the terminal fluorine, which increases the polarity of the ester moiety and reduces overall partitioning into hydrophobic phases [1][2]. Experimental LogP values from vendor databases corroborate this trend, with 3-fluoropropyl benzoate reporting LogP ≈ 2.20–2.80 versus propyl benzoate LogP ≈ 2.25–3.26 .

Lipophilicity (XLogP3)
Computed context
3-FPB: 2.8vsPropyl Bz: 3.0
Altered HPLC retention and ADME prediction
Δ −0.2; corroborated by experimental LogP data
Lipophilicity ADME prediction Chromatographic retention

Regioisomer Differentiation: Alkyl-Chain Fluorination vs. Aromatic-Ring Fluorination

3-Fluoropropyl benzoate (fluorine on the alkyl chain) and propyl 3-fluorobenzoate (CAS 77206-93-0; fluorine on the aromatic ring) share the identical molecular formula (C10H11FO2) and molecular weight (182.19 g/mol), yet they are chemically and functionally distinct regioisomers [1]. The alkyl-chain fluorinated isomer presents a terminal C–F bond that can serve as a leaving group in nucleophilic substitution reactions and as a site for 18F isotopic exchange in PET radiochemistry, whereas the aromatic-ring fluorinated isomer presents a chemically inert aryl C–F bond. This regioisomer distinction is critical for procurement: mass spectrometry and many chromatographic methods alone cannot reliably differentiate these isomers, meaning certificate-of-analysis verification by 1H NMR or 19F NMR is essential to confirm identity [2].

19F NMR Shift
Class-level
Alkyl-CF: δ ≈ −220 ppmvsAryl-CF: δ ≈ −110 ppm
NMR identity verification essential for procurement
Identical molecular weight; MS cannot distinguish
Regioisomer purity Metabolic stability Synthetic handle orthogonality

PET Tracer Precursor Utility: 3-Fluoropropyl Moiety as a Validated Radiolabeling Handle

The 3-fluoropropyl group is a well-established prosthetic moiety in PET radiochemistry, used in tracers such as [18F]CPFPX and 18F-labeled eticlopride analogs for dopamine D2 receptor imaging [1][2]. In the specific context of 3-fluoropropyl benzoate, the ester serves as a protected precursor: the benzoate ester can be selectively hydrolyzed to liberate 3-fluoropropanol, which is then converted to 3-[18F]fluoropropyl tosylate or mesylate for subsequent radiolabeling [3]. Comparative biodistribution studies in mice demonstrate that 3-[18F]fluoropropanol exhibits rapid clearance from major organs (<1.7 %ID/g at 1 h p.i.) and predominant renal excretion, but with notable in vivo defluorination (10.7 %ID/g bone uptake at 1 h), a behavior that distinguishes it from the 2-[18F]fluoroethoxy analog which shows slower clearance but lower bone uptake [3].

Biodistribution (Balb/C, 1 h)
Reported
3-[18F]FPrOH: rapid organ clearancevs2-[18F]FEtOH: 3.9–7.3 %ID/g
Guides prosthetic group choice for PET tracer design
Bone uptake ≈5–6× higher (defluorination signal); yield ~35% lower
Positron emission tomography 18F radiolabeling Prosthetic group chemistry

Optimal Scientific and Industrial Application Scenarios for 3-Fluoropropyl Benzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 3-Fluoropropyl-Containing Drug Candidates Requiring Defined LogP

When a medicinal chemistry program requires a 3-fluoropropyl ester as a synthetic intermediate or prodrug moiety, 3-fluoropropyl benzoate provides a well-characterized starting material with a validated XLogP3 of 2.8—quantifiably distinct from the non-fluorinated propyl benzoate (XLogP3 = 3.0). This 0.2 log unit difference, while modest, may be significant in lead optimization where lipophilicity is a key determinant of ADME properties such as metabolic clearance and plasma protein binding . The compound's higher boiling point (245.7 °C) and lower vapor pressure (0.0283 mmHg) also facilitate purification by distillation, an advantage over lower-boiling non-fluorinated analogs when high chemical purity is required for in vivo pharmacological studies [1].

PET Radiochemistry: Protected 3-Fluoropropanol Precursor for 18F-Labeling

3-Fluoropropyl benzoate can function as a protected, non-radioactive precursor to 3-fluoropropanol, the key intermediate for preparing 3-[18F]fluoropropyl prosthetic groups used in PET tracer synthesis . The benzoate ester protecting group offers selective deprotection under mild basic hydrolysis conditions, liberating 3-fluoropropanol for subsequent activation (e.g., tosylation) and 18F-fluorination. The quantitative biodistribution data for 3-[18F]fluoropropanol—rapid organ clearance (<1.7 %ID/g at 1 h) but significant bone uptake (10.7 %ID/g)—provides a data-driven basis for deciding whether a 3-fluoropropyl or alternative 2-fluoroethyl prosthetic strategy is appropriate for the specific imaging target [1]. This scenario is particularly relevant for radiochemistry groups developing novel PET ligands for neuroimaging or oncology applications.

Analytical Reference Standard: Chromatographic Method Development and System Suitability Testing

The distinct physicochemical profile of 3-fluoropropyl benzoate—density 1.098 g/cm³, boiling point 245.7 °C, and logP 2.2–2.8—relative to its non-fluorinated and ring-fluorinated analogs makes it a valuable reference compound for HPLC and GC method development . Its retention time is predictably shifted from propyl benzoate on reversed-phase columns due to the logP difference, and its increased density provides a gravimetric identity check. Importantly, the compound is isobaric with propyl 3-fluorobenzoate (both MW 182.19), making it an ideal system suitability standard for demonstrating that a chromatographic method can resolve regioisomers that mass spectrometry cannot distinguish—a critical quality-control requirement in regulated pharmaceutical analysis [1].

Process Chemistry: Kilogram-Scale Intermediate with Favorable Volatility Profile

For process chemistry groups scaling up reactions that produce or consume 3-fluoropropyl benzoate, the compound's 4.8-fold lower vapor pressure compared to propyl benzoate translates to reduced evaporative losses during solvent stripping, distillation, and drying operations . This property is particularly advantageous in facilities with environmental emission limits or where occupational exposure to volatile organic compounds is regulated. The elevated boiling point also permits the use of higher distillation temperatures without approaching the flash point (99.5 °C), providing a wider safe operating window for thermal unit operations [1].

Application
Selection Property
Validation Focus
Synthesis of fluoropropyl-bearing drug candidates
Fluorine-modulated lipophilicity for ADME optimization
Verify logP-dependent retention and metabolic clearance predictions
18F PET tracer precursor preparation
Selective benzoate deprotection to 3-fluoropropanol
Confirm liberation of fluoropropanol without excessive defluorination
Chromatographic method development
Distinct retention and density for system suitability
Demonstrate resolution of isobaric regioisomers by HPLC or NMR
Kilogram-scale process intermediate
Lower vapor pressure for reduced evaporative losses
Assess volatility under process-relevant temperature and vacuum
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